Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester, a sulfonyl group, and a fused azetidine-pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2,6-dimethylpyridine, the pyridine ring is functionalized to introduce the oxo group at the 2-position.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate amine and halide precursors.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the pyridine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoate or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)benzoate: Lacks the sulfonyl group, which may alter its reactivity and biological activity.
Methyl 4-((3-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate, potentially affecting its pharmacokinetics and dynamics.
Uniqueness
The presence of both the sulfonyl group and the benzoate ester in Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)19(12)2)26-15-10-20(11-15)27(23,24)16-6-4-13(5-7-16)18(22)25-3/h4-9,15H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKIFKZPWOITIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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